N-1-adamantyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide
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Overview
Description
N-(ADAMANTAN-1-YL)-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is a synthetic compound characterized by the presence of an adamantane moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a series of reactions starting from adamantane or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation Reaction: The final step involves the formation of the amide bond between the adamantane derivative and the trifluoromethyl-substituted benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The trifluoromethyl group contributes to the compound’s overall reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(ADAMANTAN-1-YL)-2-[4-(DIFLUOROMETHYL)BENZAMIDO]BENZAMIDE
- N-(ADAMANTAN-1-YL)-2-[4-(METHYL)BENZAMIDO]BENZAMIDE
- N-(ADAMANTAN-1-YL)-2-[4-(CHLORO)BENZAMIDO]BENZAMIDE
Uniqueness
N-(ADAMANTAN-1-YL)-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H25F3N2O2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[[4-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C25H25F3N2O2/c26-25(27,28)19-7-5-18(6-8-19)22(31)29-21-4-2-1-3-20(21)23(32)30-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-8,15-17H,9-14H2,(H,29,31)(H,30,32) |
InChI Key |
LFLGCLKWDYUYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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